1-(3,4-Dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a combination of aromatic and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or ketone.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 3-methylphenylamine with piperazine under controlled conditions.
Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the piperazine derivative using a suitable coupling agent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIMETHOXYPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
- 1-(4-HYDROXY-3-METHOXYPHENYL)METHANEDIOL
- 1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE
Uniqueness
1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of aromatic and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H28N2O3/c1-16-5-4-6-18(13-16)23-11-9-22(10-12-23)15-19(24)17-7-8-20(25-2)21(14-17)26-3/h4-8,13-14,19,24H,9-12,15H2,1-3H3 |
InChI Key |
NXWGUFJEHJLYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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